molecular formula C21H17ClN4O3 B2840028 N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941893-82-9

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2840028
CAS No.: 941893-82-9
M. Wt: 408.84
InChI Key: DOXJKILWIXDGJO-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazinone core linked to a 5-chloro-2-methoxyphenyl group via an acetamide bridge. Its molecular weight is 374.4 g/mol (C₂₁H₁₈ClN₄O₃) .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-29-19-8-7-15(22)11-17(19)23-20(27)13-25-9-10-26-18(21(25)28)12-16(24-26)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXJKILWIXDGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN3O3C_{18}H_{16}ClN_{3}O_{3}, with a molecular weight of approximately 357.79 g/mol. The compound features a chloro-substituted methoxyphenyl group and a pyrazolo[1,5-a]pyrazin moiety, which are significant for its biological activity.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer properties. A study highlighted that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, derivatives similar to this compound have shown efficacy against breast and lung cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis .

Enzyme Inhibition

Enzymatic inhibition is another critical aspect of the biological activity of this compound. It has been noted that compounds with similar structures can act as selective inhibitors of myeloperoxidase (MPO), an enzyme linked to inflammation and autoimmune diseases. The inhibition mechanism is often time-dependent and covalent, suggesting a strong interaction with the enzyme's active site .

Case Studies

  • Study on MPO Inhibition : A preclinical evaluation demonstrated that a closely related compound significantly inhibited MPO activity in vivo, leading to reduced inflammatory markers in treated cynomolgus monkeys. This suggests potential therapeutic applications for inflammatory conditions .
  • Anticancer Efficacy : In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis via the activation of caspase pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionSelective inhibition of MPO
Anti-inflammatoryReduces inflammatory markers in vivo

Table 2: Comparative Analysis of Related Compounds

Compound NameAnticancer ActivityMPO Inhibition
N-(5-chloro-2-methoxyphenyl)-2-acetamideModerateYes
N1-substituted 6-arylthiouracilsHighStrong
Pyrazolo[1,5-a]pyrimidinesVaries by substitutionYes

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide exhibit significant anticancer properties. The pyrazolo[1,5-a]pyrazine moiety has been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may have similar effects. Studies demonstrate its potential in disrupting cancer cell cycles and inducing apoptosis in malignant cells, making it a candidate for further development in cancer therapeutics.

2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly through modulation of neurotransmitter systems. Research has highlighted the role of similar compounds in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate NMDA receptors may also contribute to its neuroprotective properties.

Pharmacological Insights

3. Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. This inhibition could lead to reduced inflammation and pain relief, presenting possibilities for treating conditions like arthritis and other inflammatory disorders.

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyrazine derivatives and evaluated their anticancer activities against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, effectively inhibiting tumor growth in vitro. The specific mechanisms involved apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotection

A recent investigation focused on the neuroprotective effects of pyrazolo[1,5-a]pyrazine derivatives on neuronal cultures exposed to oxidative stress. The findings revealed that these compounds significantly reduced neuronal death and preserved mitochondrial function, suggesting their potential use in developing treatments for neurodegenerative diseases.

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
Anticancer ActivityInhibition of cell proliferationJournal of Medicinal Chemistry
NeuroprotectionProtection against oxidative stressNeurobiology Letters
Enzyme InhibitionReduction of inflammationInternational Journal of Inflammation

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Substituents (R Group) Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Pyrazolo[1,5-a]pyrazinone 5-Chloro-2-methoxyphenyl 374.4 High polarity due to methoxy group
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide Pyrazolo[1,5-a]pyrazinone 4-Chlorobenzyl 358.4 Increased lipophilicity
N-(3-Methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide Pyrazolo[1,5-a]pyrazinone 3-Methoxyphenyl 374.4 Altered electronic effects
MK66: 5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidinone 4-Methoxyphenyl 333.3 (est.) Pyrimidinone core enhances planarity
F-DPA: N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl, diethylamide 380.4 (C₂₁H₂₂FN₃O) Radiolabeling applications
N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidinone 5-Chloro-2-methylphenyl 392.8 (C₂₀H₁₆ClN₅O₂) Steric hindrance from methyl group

Critical Analysis of Structural Modifications

  • Core Heterocycle: Pyrazolo[1,5-a]pyrazinone (target) vs.
  • Substituent Effects :

    • Methoxy vs. Methyl : The target’s 2-methoxy group improves solubility over the 2-methyl analog () but may reduce membrane permeability .
    • Chlorobenzyl vs. Chlorophenyl : The benzyl group in increases lipophilicity (logP), favoring CNS penetration but risking off-target binding .
  • Fluorine Incorporation :

    • F-DPA’s 4-fluorophenyl group enhances metabolic stability and radiolabeling efficiency, a strategy absent in the target compound .

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